Isopentyl 5-{[(4-bromoanilino)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylate
Description
Isopentyl 5-{[(4-bromoanilino)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylate is a synthetic organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the 1,2,3-thiadiazole ring, along with the isopentyl ester and 4-bromoanilino groups, contributes to its unique chemical properties and reactivity.
Properties
Molecular Formula |
C15H17BrN4O3S |
|---|---|
Molecular Weight |
413.3 g/mol |
IUPAC Name |
3-methylbutyl 5-[(4-bromophenyl)carbamoylamino]thiadiazole-4-carboxylate |
InChI |
InChI=1S/C15H17BrN4O3S/c1-9(2)7-8-23-14(21)12-13(24-20-19-12)18-15(22)17-11-5-3-10(16)4-6-11/h3-6,9H,7-8H2,1-2H3,(H2,17,18,22) |
InChI Key |
NFVDBUUXNLECRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC(=O)C1=C(SN=N1)NC(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopentyl 5-{[(4-bromoanilino)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylate typically involves multiple steps:
Formation of the Thiadiazole Ring: The 1,2,3-thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.
Introduction of the 4-Bromoanilino Group: This step involves the coupling of the thiadiazole intermediate with 4-bromoaniline using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base such as triethylamine.
Esterification: The final step is the esterification of the carboxylic acid group with isopentyl alcohol, typically using acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group (if present) on the aromatic ring can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium thiolate (KSR)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, Isopentyl 5-{[(4-bromoanilino)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound has potential applications as an antimicrobial or anticancer agent. The presence of the thiadiazole ring and the 4-bromoanilino group can interact with biological targets, leading to inhibition of microbial growth or cancer cell proliferation.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The structural features of the compound suggest it could be a candidate for drug development, particularly in the areas of infectious diseases and oncology.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique reactivity of the thiadiazole ring.
Mechanism of Action
The mechanism of action of Isopentyl 5-{[(4-bromoanilino)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The 4-bromoanilino group can enhance binding affinity to these targets, increasing the compound’s potency.
Comparison with Similar Compounds
Similar Compounds
- Isopentyl 5-{[(4-chloroanilino)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylate
- Isopentyl 5-{[(4-fluoroanilino)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylate
- Isopentyl 5-{[(4-methoxyanilino)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylate
Uniqueness
The uniqueness of Isopentyl 5-{[(4-bromoanilino)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylate lies in the presence of the bromine atom, which can participate in unique halogen bonding interactions. This can lead to different biological activities and reactivity compared to its chloro, fluoro, or methoxy analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
